3-(4-Chlorophenyl)isoxazole
Overview
Description
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry.
Mechanism of Action
Target of Action
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting survival pathways . Moreover, it can affect the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its effective distribution to target sites . For instance, certain membrane transporters can actively transport this compound into cells, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents like chloroform or water .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Chlorophenyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is found in various pharmaceuticals, such as antibiotics and immunosuppressants.
Industry: The compound is used in the development of new drugs and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Pyrazole: Contains two nitrogen atoms in the ring.
Uniqueness
3-(4-Chlorophenyl)isoxazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
Record name | 3-(4-Chlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-39-0 | |
Record name | 3-(4-Chlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?
A1: Research indicates that both (this compound-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []
Q2: What structural characteristics of this compound derivatives contribute to their corrosion inhibition properties?
A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of this compound, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.
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